(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a dichlorobenzenesulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Dichlorobenzenesulfonyl Group: The dichlorobenzenesulfonyl group can be attached through sulfonylation reactions using reagents like dichlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The dichlorobenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-sulfonylated product or a fully reduced pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
(2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
The uniqueness of (2S,4R)-1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11Cl2NO5S |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2S,4R)-1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17)/t6-,10+/m1/s1 |
InChI Key |
QJEYDAZODKHMTB-LDWIPMOCSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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